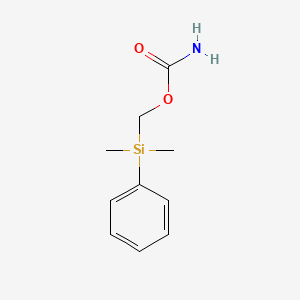

Carbamic acid, (dimethylphenylsilyl)methyl ester

Description

Properties

CAS No. |

5356-93-4 |

|---|---|

Molecular Formula |

C10H15NO2Si |

Molecular Weight |

209.32 g/mol |

IUPAC Name |

[dimethyl(phenyl)silyl]methyl carbamate |

InChI |

InChI=1S/C10H15NO2Si/c1-14(2,8-13-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12) |

InChI Key |

IDDRJFXKASRKRX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(COC(=O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Triphosgene-Mediated Carbamoyl Chloride Formation

The reaction of (dimethylphenylsilyl)methanol with carbamoyl chlorides, generated in situ from triphosgene (bis(trichloromethyl) carbonate), is a widely documented approach. Triphosgene serves as a safer alternative to phosgene, enabling controlled synthesis of carbamoyl chlorides. In a representative procedure, triphosgene reacts with sodium bicarbonate in dichloromethane at 0°C to form a carbamoyl chloride intermediate. Subsequent addition of (dimethylphenylsilyl)methanol and triethylamine (as an HCl scavenger) yields the target carbamate.

Reaction Conditions

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

-

Reagents : Triphosgene (1.2 equiv), (dimethylphenylsilyl)methanol (1.1 equiv), triethylamine (1.1 equiv)

This method prioritizes anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The use of triethylamine ensures efficient neutralization of HCl, minimizing side reactions.

Catalytic Synthesis Using Metal Catalysts

Zinc Chloride-Catalyzed Esterification

Zinc chloride (ZnCl₂) catalyzes the direct coupling of alcohols with carbamoylating agents. In a study on rivastigmine synthesis, ZnCl₂ facilitated carbamate formation between secondary alcohols and methyl carbamate under reflux. Adapting this protocol, (dimethylphenylsilyl)methanol reacts with methyl carbamate in toluene at 110°C, achieving cyclization via nucleophilic attack.

Optimized Parameters

-

Catalyst : ZnCl₂ (10 mol%)

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 12–24 hours

This method avoids hazardous reagents but requires prolonged heating. ZnCl₂’s Lewis acidity activates the carbamate carbonyl, enhancing electrophilicity for alcohol attack.

Copper-Catalyzed C–H Activation

Copper catalysts enable oxidative C–H amination for carbamate synthesis. A copper(I)-bisoxazoline complex mediates the coupling of formamides with benzylic alcohols. For silylated substrates, (dimethylphenylsilyl)methanol reacts with tert-butyl carbamate in the presence of Cu(OTf)₂ and di-tert-butyl peroxide (DTBP), yielding the carbamate via radical intermediates.

Key Steps

-

Oxidation : DTBP generates tert-butoxyl radicals.

-

Hydrogen Abstraction : Radicals abstract hydrogen from the benzylic C–H bond.

-

Coupling : Copper coordinates the carbamate nitrogen, facilitating C–N bond formation.

Conditions

Alternative Methods

Urea-Based Carbamate Synthesis

Urea serves as a carbamoylating agent under high-temperature conditions. In a patent, methyl carbamate forms via methanol and urea at 150–200°C. For silylated analogs, (dimethylphenylsilyl)methanol and urea react in a tubular reactor with nitrogen stripping to remove ammonia.

Parameters

-

Temperature : 160–180°C

-

Catalyst : None or Lewis acids (e.g., ZnCl₂)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (dimethylphenylsilyl)methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid derivatives are widely studied for their potential in drug development, particularly as inhibitors in enzyme activity.

Enzyme Inhibition

Research has shown that carbamate compounds can act as effective inhibitors of enzymes such as butyrylcholinesterase (BChE). A study demonstrated that certain carbamates exhibited inhibition potency significantly higher than rivastigmine, a known BChE inhibitor used in Alzheimer's treatment. The inhibition rates were evaluated through docking studies and kinetic analysis, revealing that compounds derived from carbamic acid could serve as leads for developing new therapeutic agents against neurodegenerative diseases .

Synthesis of Active Pharmaceutical Ingredients

Carbamic acid, (dimethylphenylsilyl)methyl ester can be utilized in the synthesis of various pharmaceutical intermediates. For example, it has been involved in the methylation reactions of complex organic structures derived from lignin, yielding methyl esters that are precursors for active pharmaceutical ingredients . This method highlights the potential of using sustainable resources in drug synthesis.

Agricultural Applications

Carbamic acid esters are also recognized for their role as pesticides and herbicides. The compound's structure allows it to function effectively as an active ingredient in agricultural formulations.

Pesticide Formulations

The use of carbamic acid derivatives in pesticide formulations has been documented extensively. These compounds exhibit anticholinesterase activity, making them effective against a range of pests without significant cumulative toxicity . The structural versatility of carbamates allows for the development of targeted pesticides that minimize environmental impact while maximizing efficacy.

Material Science Applications

In material science, carbamic acid esters are employed in the synthesis of polymers and resins.

Polymer Production

Carbamic acid derivatives are used to produce durable-press finishes for textiles. They enhance the properties of fabrics by providing flame-retardant characteristics and resistance to souring during laundering processes . The incorporation of these compounds into polymer matrices improves mechanical properties and durability.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Enzyme inhibitors (BChE) | Potential for treating Alzheimer's |

| Synthesis of active pharmaceutical ingredients | Sustainable production methods | |

| Agriculture | Pesticide formulations | Effective pest control with low toxicity |

| Material Science | Textile finishes | Enhanced durability and flame retardancy |

Case Study 1: Neuroprotective Agents

A study focused on the synthesis and evaluation of biscarbamates revealed that certain derivatives showed up to 690 times greater inhibition potency against BChE compared to rivastigmine. This finding suggests that carbamic acid derivatives could lead to the development of more effective treatments for Alzheimer's disease .

Case Study 2: Sustainable Chemical Processes

Research on lignin-derived methylation reactions showcased the ability to convert lignin into high-value products using carbamic acid derivatives under mild conditions. This process not only enhances the value of lignin but also aligns with sustainable chemistry principles .

Mechanism of Action

The mechanism of action of carbamic acid, (dimethylphenylsilyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Functional Differences

- Steric Effects : The dimethylphenylsilyl group in the target compound introduces significant steric hindrance compared to phenyl (Methyl phenylcarbamate) or morpholine-substituted carbamates. This may reduce reactivity in nucleophilic environments but enhance stability in hydrophobic matrices .

- Electron-Withdrawing Groups : Fluorine and morpholine in the compound from enhance polarity, affecting solubility and HPLC retention times .

Toxicity and Regulation

- Carbamates like Benomyl and Promecarb are regulated due to acute toxicity (e.g., cholinesterase inhibition).

- Environmental persistence of silicon-containing carbamates remains unstudied but could differ from aromatic analogs due to hydrolytic stability of Si-O bonds .

Biological Activity

Carbamic acid derivatives, particularly those modified with silyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (dimethylphenylsilyl)methyl ester is a notable example, exhibiting potential pharmacological properties through its unique structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by the presence of a carbamate group and a dimethylphenylsilyl moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Carbamic acid derivatives often act as enzyme inhibitors or modulators. The biological activity is largely attributed to the carbamate group, which can undergo hydrolysis to release active amines or alcohols. The mechanism typically involves:

- Enzyme Inhibition : Carbamates can inhibit enzymes like monoacylglycerol lipase (MGL), affecting lipid metabolism and signaling pathways.

- Hydrolysis Pathways : The hydrolysis of carbamates can lead to the formation of biologically active metabolites that exert therapeutic effects.

Hydrolysis Mechanism

The primary hydrolysis pathway for carbamates in physiological conditions is base hydrolysis. This process involves the conversion of carbamates into their corresponding amines and carbon dioxide, which can enhance biological activity by releasing active pharmacophores .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Some carbamate derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Neuroprotective Effects : Studies indicate that certain compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : The modulation of inflammatory pathways through enzyme inhibition has been observed in related compounds.

Case Studies

- Inhibition of Monoacylglycerol Lipase : A study on related carbamate compounds demonstrated that they could inhibit MGL activity, leading to increased levels of endocannabinoids like 2-arachidonoylglycerol (2-AG) in neuronal cultures . This suggests potential applications in treating neurodegenerative diseases.

- Toxicological Assessments : Toxicity studies on similar carbamate esters have revealed low acute toxicity profiles in animal models, with observed effects including mild histopathological changes at high doses . These findings are crucial for evaluating safety in therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Carbamic acid, (dimethylphenylsilyl)methyl ester, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling agents (e.g., DCC or EDC) to facilitate ester bond formation between carbamic acid derivatives and silylated alcohols. Reaction optimization requires controlled conditions: anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and inert atmospheres to prevent hydrolysis of the silyl group. Yield and purity are monitored via HPLC or GC-MS, with purification by column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how can public databases validate findings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming silyl and carbamate group connectivity, with -NMR resolving dimethylphenylsilyl environments. IR spectroscopy identifies carbonyl (C=O) and carbamate (N-H) stretches. Cross-referencing experimental data with NIST Chemistry WebBook or PubChem entries (e.g., molecular weight, fragmentation patterns in mass spectra) ensures accuracy .

Q. How does the dimethylphenylsilyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Hydrolytic stability studies in buffered solutions (pH 1–13) reveal that the silyl group enhances resistance to acidic hydrolysis compared to non-silylated carbamates. Kinetic assays (UV-Vis or LC-MS) track degradation rates, showing slower cleavage of the carbamate bond at pH < 7 due to silyl stabilization of intermediates .

Advanced Research Questions

Q. What computational strategies predict the interaction of this compound with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the silyl-carbamate scaffold and active sites (e.g., acetylcholinesterase or proteases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify reactive regions. MD simulations (AMBER) assess binding stability over time .

Q. How can contradictory literature data on the compound’s reactivity in nucleophilic substitutions be resolved?

- Methodological Answer : Systematic meta-analysis of reaction conditions (solvent polarity, catalyst type, temperature) identifies outliers. For example, discrepancies in SN2 reactivity may arise from trace moisture deactivating the silyl group. Controlled reproducibility studies under strict anhydrous conditions, paired with kinetic isotope effects (KIE) or Hammett plots, clarify mechanistic pathways .

Q. What structural modifications enhance the compound’s bioavailability while retaining carbamate functionality?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying silyl substituents (e.g., trimethylsilyl vs. diphenylsilyl). LogP measurements (shake-flask method) and Caco-2 cell permeability assays quantify lipophilicity and absorption. Methyl ester hydrolysis rates (pH 7.4 PBS) are adjusted by altering silyl steric bulk to balance solubility and metabolic stability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models EC/IC values. Outliers are assessed via Grubbs’ test, and ANOVA compares treatment groups. For in vivo data, Kaplan-Meier survival curves with log-rank tests evaluate significance. Meta-analytical tools (RevMan, Cochrane) aggregate results across studies to resolve variability .

Q. How can researchers validate the absence of byproducts in scaled-up syntheses?

- Methodological Answer : High-resolution LC-MS (Q-TOF) detects trace impurities (<0.1%). Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reactions in real-time. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines identifies degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.